3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-(2-methylanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11/h2-3,5,8-9,14H,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBURBRFEPBVTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic method for 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one involves the nucleophilic addition of 2-methylaniline (2-methylphenylamine) to cyclohex-2-en-1-one. This reaction typically proceeds under controlled conditions with careful selection of solvent, temperature, and catalyst to drive the formation of the desired enaminone product.
-
$$
\text{2-Methylaniline} + \text{Cyclohex-2-en-1-one} \rightarrow \text{this compound}
$$ -
- Solvent: Acetic acid or other polar protic solvents
- Temperature: Reflux (approximately 100–120 °C)
- Reaction Time: 1–3 hours
- Catalyst: Often acid catalysis or no catalyst (catalyst-free conditions reported)
Process:
The reaction mixture is heated under reflux to facilitate the nucleophilic attack of the amino group on the α,β-unsaturated ketone. After completion, the mixture is cooled, and the product is isolated by filtration and recrystallization to ensure purity.Yields: Reported yields range from 80% to 95%, depending on reaction optimization and purification methods.
Catalyst-Free and Solvent-Free Methods
Recent advances have demonstrated that this compound and related β-enaminones can be synthesized efficiently without catalysts or solvents by employing grinding or mechanochemical methods. This approach offers environmental and economic benefits:
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- Equimolar amounts of cyclohex-2-en-1-one and 2-methylaniline are ground together manually or in a ball mill.
- The reaction proceeds at ambient temperature.
- The product is isolated by washing with minimal solvent or by recrystallization.
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- Avoids use of hazardous solvents.
- Shorter reaction times.
- High yields (up to 90% reported).
This method is particularly suitable for small-scale laboratory synthesis and green chemistry applications.
Industrial Scale Synthesis
For large-scale production, automated reactors are employed to maintain precise control over reaction parameters:
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- Reactants fed in stoichiometric amounts into stirred tank reactors.
- Temperature control between 100–120 °C.
- Continuous monitoring of reaction progress via in-line spectroscopy.
- Post-reaction purification by crystallization or chromatography.
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- Purity monitored by HPLC, NMR, and mass spectrometry.
- Batch-to-batch consistency ensured by strict adherence to process parameters.
This approach allows for high throughput and reproducibility, essential for pharmaceutical or industrial applications.
Alternative Synthetic Approaches
While the direct amination of cyclohex-2-en-1-one with 2-methylaniline is the most straightforward route, literature reports alternative strategies that may be adapted or optimized for specific purposes:
Data Table Summarizing Preparation Methods
Research Findings and Optimization Insights
-
- Temperature and solvent choice critically affect yield and purity.
- Acidic media (acetic acid, formic acid) promote the formation of enaminone linkage.
- Prolonged heating beyond optimal time may lead to side reactions or degradation.
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- Crystallization from ethanol or acetone is effective.
- Filtration and washing steps remove unreacted starting materials and by-products.
Spectroscopic Characterization:
- ^1H-NMR and ^13C-NMR confirm the formation of the enaminone structure.
- Mass spectrometry validates molecular weight and purity.
- IR spectroscopy shows characteristic C=O and N-H stretching bands.
-
- The amino group of 2-methylaniline attacks the electrophilic β-carbon of cyclohex-2-en-1-one.
- This nucleophilic addition forms an intermediate that tautomerizes to the stable enaminone.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound’s core structure—cyclohex-2-en-1-one with an amino group at position 3—is shared among numerous derivatives. Key variations arise from substituents on the aromatic ring of the aniline moiety or additional functional groups on the cyclohexenone ring. Below is a comparative analysis of select analogs:
Table 1: Structural and Physical Properties of Selected Cyclohexenone Derivatives
Key Observations:
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., Br, Cl) correlate with higher melting points (e.g., 9e: 152–154°C) compared to electron-donating groups (e.g., 9d: 126–128°C) . The 2-methylphenyl group in the target compound may lower melting points due to steric hindrance and reduced crystallinity.
- Spectral Signatures: The carbonyl (C=O) stretch in IR spectra ranges from 1670–1685 cm⁻¹ across analogs, consistent with conjugated enaminone systems. Aromatic proton environments in ¹H NMR vary based on substituent electronegativity and position .
Key Observations:
- Anticancer Potential: The target compound’s structural similarity to 4c (a pro-death agent) suggests possible interactions with apoptotic pathways, though direct evidence is lacking .
- Herbicidal Activity : Electron-withdrawing groups (e.g., Cl, F) enhance bioactivity in agrochemicals, as seen in . The 2-methylphenyl group may offer moderate lipophilicity for membrane permeability but reduced electrophilicity.
- CNS Applications : Trifluoromethoxy-substituted analogs (e.g., ) highlight the role of electronegative groups in blood-brain barrier penetration .
Biological Activity
3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one is a synthetic compound belonging to the class of cyclohexenone derivatives. Its unique structural features, particularly the presence of a 2-methylphenyl group attached to an amino group, suggest significant potential for biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Structural Characteristics
The compound's structure can be represented as follows:
This configuration contributes to its reactivity and biological properties, making it a subject of interest in various scientific fields, particularly medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:
- Binding to Proteins and Enzymes : The compound may bind to target proteins or enzymes, modulating their activity and influencing cellular responses such as growth inhibition or apoptosis in cancer cells.
- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties, potentially affecting microbial growth through disruption of cellular processes.
- Anticancer Properties : Studies have shown that this compound can induce cell death in various cancer cell lines, suggesting its potential as an anticancer agent .
Biological Activity Summary
The following table summarizes the key biological activities reported for this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; mechanism involves disruption of cell wall synthesis. |
| Anticancer | Induces apoptosis in cancer cells; interacts with specific oncogenic pathways. |
| Enzyme Inhibition | Modulates activity of enzymes involved in metabolic pathways; potential for drug development. |
Case Studies and Research Findings
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Antimicrobial Studies :
A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low micromolar concentrations, highlighting its potential as a therapeutic agent against bacterial infections. -
Anticancer Research :
In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of the Bcl-2 family proteins . -
Mechanistic Insights :
Detailed mechanistic studies revealed that this compound interacts with specific receptors involved in cellular signaling pathways, which may contribute to its observed biological effects. For instance, binding assays showed high affinity for certain kinase targets, suggesting a role in signal transduction modulation.
Q & A
Q. What are the established synthetic protocols for preparing 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one, and how can reaction parameters be optimized to enhance yield and purity?
The compound is synthesized via nucleophilic addition of 2-methylaniline to a cyclohexenone precursor under acidic or catalytic conditions. Analogous structures, such as 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione, are prepared by reacting substituted anilines with cyclohexane-1,3-dione using catalysts like acetic acid or p-toluenesulfonic acid at 80–100°C in ethanol or toluene . Key optimizations include maintaining a 1:1.2 molar ratio of ketone to amine, moisture exclusion to prevent hydrolysis, and purification via recrystallization (ethanol) or silica gel chromatography (ethyl acetate/hexane gradients).
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound, and what key analytical markers should be prioritized?
- NMR : The cyclohexenone carbonyl carbon appears at ~200 ppm (13C), while enolic protons resonate at δ 5.5–6.5 ppm (1H). Aromatic protons from the 2-methylphenyl group show multiplet signals at δ 6.8–7.2 ppm, with methyl groups at δ 2.3–2.5 ppm .
- IR : Strong absorptions at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm the enone and amine moieties .
- HPLC-MS : Positive-mode electrospray ionization typically yields [M+H]⁺ ions, with fragmentation patterns indicating loss of the methylphenyl group (~91 Da). Cross-referencing retention times with synthesized standards ensures purity >95% .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX resolve ambiguities in molecular conformation, particularly regarding keto-enol tautomerism?
Single-crystal X-ray diffraction with SHELXL determines bond lengths to distinguish keto (C=O: 1.22–1.24 Å) from enol (C-OH: 1.32–1.35 Å) forms. Low-temperature data collection (100 K) minimizes thermal motion, while hydrogen bonding (N-H···O=C) analysis via Mercury software validates tautomeric states. Refinement parameters (R1 < 0.05) ensure accuracy, as demonstrated in studies of analogous cyclohexenones .
Q. What computational approaches model the electronic structure and predict regioselectivity in electrophilic substitutions?
DFT calculations (B3LYP/6-311++G(d,p)) identify nucleophilic sites using Fukui indices. For example, HOMO localization on the cyclohexenone oxygen suggests electrophilic attack at the α,β-unsaturated carbonyl. Solvent effects (PCM model for ethanol) and transition-state analysis (IRC) refine pathway predictions .
Q. How should researchers reconcile conflicting reports on biological activity between antimicrobial assays and cytotoxicity studies?
Systematic approaches include:
- Dose-response curves : Compare IC50 values across cell lines (HEK293 vs. HeLa) and bacterial strains to assess selectivity .
- Metabolic stability : Liver microsome assays differentiate parent compound effects from metabolites .
- Membrane permeability : PAMPA data correlates cellular uptake with activity discrepancies .
Q. What strategies enable selective functionalization of the cyclohexenone ring without compromising the (2-methylphenyl)amino group?
- Protection : Boc or acetyl groups shield the amine during reactions (e.g., Michael addition with Grignard reagents at −78°C). Deprotection with TFA/CH2Cl2 (1:4) restores the original substituent .
- Photoredox catalysis : Blue LED irradiation facilitates C-H arylation at the β-position using aryl diazonium salts, monitored via TLC (hexane:EtOAc 3:1) .
Q. How do hydrogen bonding patterns influence molecular packing in crystallographic studies?
Graph set analysis (Etter’s rules) reveals N-H···O=C hydrogen bonds (R2²(8)) dominate enolic forms, leading to layered structures with π-π stacking (3.5–3.8 Å). These interactions correlate with thermal stability (melting points >200°C) and low solubility in apolar solvents, necessitating DMF/DMSO for recrystallization .
Q. What mechanistic pathways explain acid-catalyzed tautomerism, and how do kinetic isotope effects validate them?
Acid catalysis (HCl/dioxane) promotes tautomerism via carbonyl protonation and 1,3-hydrogen shifts. Deuterium labeling at the enolic position yields kH/kD ratios (3–5), confirming concerted mechanisms. Time-resolved IR tracks C=O (1650 cm⁻¹) and O-D (2500 cm⁻¹) kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
